molecular formula C16H11N3O4S B2552908 (E)-3-hydroxy-N'-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide CAS No. 867041-55-2

(E)-3-hydroxy-N'-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide

Cat. No.: B2552908
CAS No.: 867041-55-2
M. Wt: 341.34
InChI Key: GMJOHDZNZDZMEE-CAOOACKPSA-N
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Description

(E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthohydrazide and 5-nitrothiophene-3-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

(E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxides, while reduction may produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. These activities make it a potential candidate for drug development and other biomedical applications.

Medicine

In medicine, derivatives of hydrazides are often explored for their therapeutic potential. (E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide could be investigated for its efficacy in treating various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide include other hydrazides and their derivatives, such as:

  • 3-hydroxy-2-naphthohydrazide
  • 5-nitrothiophene-3-carbaldehyde hydrazone
  • Naphthohydrazide derivatives with various substituents

Uniqueness

The uniqueness of (E)-3-hydroxy-N’-((5-nitrothiophen-3-yl)methylene)-2-naphthohydrazide lies in its specific structural features, such as the presence of both a nitrothiophene and a naphthohydrazide moiety. These features may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-hydroxy-N-[(E)-(5-nitrothiophen-3-yl)methylideneamino]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c20-14-7-12-4-2-1-3-11(12)6-13(14)16(21)18-17-8-10-5-15(19(22)23)24-9-10/h1-9,20H,(H,18,21)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJOHDZNZDZMEE-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CSC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CSC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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